molecular formula C11H14N4O2 B15182239 N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-92-4

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Cat. No.: B15182239
CAS No.: 84858-92-4
M. Wt: 234.25 g/mol
InChI Key: IQQMRJBBCDCVBP-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.26 g/mol . This compound features a pyrrolidinylidene scaffold, a structural motif found in various pharmacologically active agents. The presence of the nitro-pyridine group is of significant interest in medicinal chemistry, as nitropyridines are recognized as versatile precursors for synthesizing a wide range of bioactive molecules and complex heterocyclic systems . Researchers utilize such compounds as key intermediates in the development of potential therapeutics, with reported activities in scientific literature including kinase inhibition, antiviral effects, and antimicrobial applications . The structural features of this compound make it a valuable building block for constructing more complex molecular architectures in drug discovery programs. It is suitable for various research applications, including method development, analytical testing, and as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84858-92-4

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-ethyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine

InChI

InChI=1S/C11H14N4O2/c1-2-14-7-3-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3

InChI Key

IQQMRJBBCDCVBP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinamine with ethyl bromide to form an intermediate, which is then subjected to nitration to introduce the nitro group. The final step involves the formation of the pyrrolidinylidene moiety through a condensation reaction with pyrrolidine under specific conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidinylidene moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The tert-butyl group in N-(1,1-dimethylethyl)-5-methyl-3-nitro-2-pyridinamine introduces steric bulk, which may reduce metabolic degradation but limit solubility .

Nitro Group Position and Reactivity :

  • The 5-nitro substitution in the target compound contrasts with the 3-nitro isomer in N-(1,1-dimethylethyl)-5-methyl-3-nitro-2-pyridinamine. Positional differences influence electronic effects on the pyridine ring, altering reactivity and binding interactions .

Chirality and Biological Activity: Compounds like 5-Nitro-N-(1-phenylethyl)-2-pyridinamine exhibit chirality due to the phenylethyl group, which may lead to enantiomer-specific biological effects .

Metabolic Considerations:

  • The ethyl-pyrrolidinylidene group may alter metabolic pathways compared to analogs like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, a potent bladder carcinogen in rats .

Biological Activity

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities and pharmaceutical applications. This compound features a unique structure that includes a pyridine and pyrrolidine moiety, which contributes to its diverse chemical behavior and biological interactions. This article reviews the biological activity of this compound, summarizing key findings from various studies, case reports, and research data.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N4_4O2_2, with a molecular weight of approximately 234.26 g/mol . The structure includes an ethyl group attached to the nitrogen of the pyrrolidine ring and a nitro group at the 5-position of the pyridine ring.

Structural Characteristics

PropertyValue
Molecular FormulaC11_{11}H14_{14}N4_4O2_2
Molecular Weight234.26 g/mol
CAS Number84858-92-4

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties . Compounds with similar nitro-substituted structures have been documented to possess significant activity against various pathogens. For instance, derivatives of 5-nitropyridine have shown promising results in inhibiting bacterial growth .

Antiparasitic Activity

Research indicates that compounds related to this compound may exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain derivatives significantly reduced parasitemia levels in infected mice models, achieving reductions of up to 60% . These findings suggest that this compound could be a candidate for further development as an antiparasitic agent.

Cytotoxicity and Selectivity

While exploring the biological activity of this compound, it is essential to assess its cytotoxicity . Research has shown that certain analogs maintain low toxicity levels on mammalian cells while exhibiting effective antiparasitic activity. This selectivity is crucial for the potential therapeutic application of this compound .

In Vivo Studies

In vivo studies involving this compound derivatives have revealed their effectiveness in reducing parasitemia in T. cruzi-infected mice. For example, one study reported a combination therapy using this compound alongside benznidazole, resulting in increased survival rates and decreased parasitemia .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique profile. The following table summarizes key findings:

Compound NameActivity ProfileIC50 (μM)
This compoundAntiparasitic activity against T. cruziTBD
2-Amino-5-nitropyridineAntimicrobial propertiesTBD
1-Ethyl-2-aminoethylpyrrolidineUsed in drug synthesisTBD

Q & A

Q. What are the established synthetic routes for N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A common approach includes:

  • Step 1 : Nitration of 2-aminopyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position .
  • Step 2 : Formation of the pyrrolidinylidene moiety via condensation reactions with ethyl-substituted pyrrolidine precursors. Catalysts like palladium or copper are often used to facilitate coupling .
  • Optimization : Key parameters include temperature control (0–80°C), solvent selection (DMF or toluene), and inert atmosphere (N₂/Ar) to minimize side reactions. Yield improvements (≥70%) are achieved by optimizing stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the nitro group deshields adjacent protons (δ 8.5–9.0 ppm for pyridine-H) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 263.2) .
  • X-ray Crystallography : Resolve the planar geometry of the pyrrolidinylidene ring and nitro group orientation .

Q. What are the key physicochemical properties of this compound?

PropertyValue/MethodSource
Melting Point188–190°C (decomposes)
SolubilitySparingly soluble in H₂O; soluble in DMSO
pKa~3.5 (nitro group protonation)Inferred

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. For example:

  • Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl halides is enhanced due to increased electrophilicity at the 2-position .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

Q. What methodologies are used to evaluate its biological activity?

  • Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus (MIC values: 25–50 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10 µM for HeLa cells) .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., kinases). The nitro group forms hydrogen bonds with Lys or Arg residues .
  • DFT Calculations : Predict electronic properties (HOMO/LUMO gaps) to correlate with redox activity .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : Discrepant ¹³C NMR signals for the pyrrolidinylidene carbon (δ 155–160 ppm) may arise from tautomerism. Use variable-temperature NMR to track dynamic equilibria .
  • Validation : Cross-check with high-resolution MS and IR (nitro stretch at ~1520 cm⁻¹) .

Q. What strategies ensure regioselectivity in derivative synthesis?

  • Directed Metalation : Use LiTMP to deprotonate specific pyridine positions before functionalization .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of amines) to direct nitro group installation .

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